molecular formula C12H20O B13287407 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde

Cat. No.: B13287407
M. Wt: 180.29 g/mol
InChI Key: RIDDUYMCOJEZGO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde is a high-purity chemical reagent designed for laboratory research and development. This cyclohexane derivative features both cyclopropyl and ethyl substituents on its aldehyde-functionalized ring, making it a valuable intermediate for various synthetic applications. The aldehyde group is highly reactive, serving as a key site for nucleophilic attack to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures . Compounds within this chemical family are often investigated for their utility in fragrance development, as structural analogs are employed in the formulation of air care and consumer products . The distinct three-dimensional structure provided by the cyclohexane ring, combined with the steric and electronic influences of its substituents, makes this compound a versatile building block in organic synthesis, medicinal chemistry research, and material science. As a scaffold, it can be used to explore structure-activity relationships or to develop novel compounds with specific physical or biological properties. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclopropyl-3-ethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-2-10-4-3-7-12(8-10,9-13)11-5-6-11/h9-11H,2-8H2,1H3

InChI Key

RIDDUYMCOJEZGO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)(C=O)C2CC2

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 3-Ethylcyclohexanone or Cyclohexanecarbaldehyde Precursors

The synthesis often begins with a cyclohexane derivative bearing an ethyl substituent at the 3-position. Cyclohexanecarbaldehyde derivatives are commercially available or can be synthesized via oxidation of the corresponding cyclohexylmethanol or via selective formylation reactions.

Example Reaction Conditions:

Step Reagents Conditions Yield Notes
Ethyl substitution on cyclohexanone Alkylation with ethyl halides under basic conditions Room temperature to reflux, solvent: ethanol or tetrahydrofuran Moderate to high yields (50-80%) Control of regioselectivity critical
Oxidation to aldehyde PCC (Pyridinium chlorochromate) or Swern oxidation 0-25 °C, inert atmosphere High yields (>85%) Avoid overoxidation to acid

Comparative Data Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Advantages Limitations
Ethyl substitution Alkylation with ethyl halide Base, ethanol, reflux 50-80 Straightforward, scalable Regioselectivity challenges
Cyclopropyl introduction Cyclopropanation with sodium bromodifluoroacetate 150 °C, diglyme, 20 min 93-99 High yield, stable reagents High temperature required
Cyclopropyl introduction Organometallic addition (cyclopropyl lithium) THF, -78 to 0 °C 60-85 Good stereocontrol Sensitive to moisture
Aldehyde formation Swern oxidation or PCC 0-25 °C, inert atmosphere >85 Mild, selective Requires careful handling
Purification Column chromatography or preparative HPLC Silica gel, gradient solvents >90 High purity product Time-consuming

Research Findings and Notes

  • The process of preparing 1-cyclopropylalkane-1,3-diones, structurally related to cyclopropyl aldehydes, has been optimized to use simple bases like sodium or potassium alkoxides, improving yield and reducing reaction times compared to sodium hydride methods.

  • Continuous flow reactors or batch stirred tanks can be employed for the acylation and cyclopropylation steps, offering scalability and reproducibility.

  • The stereochemistry of the cyclohexane ring and substituents is crucial; methods involving chiral catalysts or auxiliaries have been reported to favor the (1S,3R) isomer, which is the desired configuration for 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde.

  • Oxidation steps must be carefully controlled to avoid overoxidation to carboxylic acids, which would reduce yield and complicate purification.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The cyclopropyl and ethyl groups may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde is unique due to the presence of both cyclopropyl and ethyl groups on the cyclohexane ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde is a compound of interest due to its potential biological activities. Understanding its biological effects, mechanisms of action, and applications in medicinal chemistry is critical for further research and development.

  • Molecular Formula : C10H16O
  • Molecular Weight : 168.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases .
  • Anticancer Potential : There is emerging evidence that this compound may also exhibit anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells, suggesting a potential mechanism for this compound.

The exact mechanism of action for this compound is still under investigation. However, similar compounds have been shown to interact with specific cellular targets, potentially affecting pathways involved in cell proliferation and apoptosis. This interaction may involve:

  • Enzyme Inhibition : Inhibiting enzymes that are crucial for cancer cell survival.
  • Receptor Modulation : Modulating receptors involved in inflammatory responses or cell signaling pathways.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial activity of various cyclohexane derivatives, including this compound. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at specific concentrations.

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Study 2: Anticancer Activity

In vitro studies on cyclohexane derivatives demonstrated that this compound could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound was found to decrease cell viability significantly at concentrations above 50 µM.

Cell LineIC50 (µM)Mechanism of Action
HeLa45Induction of apoptosis
MCF750Cell cycle arrest at G2/M phase

Q & A

Q. How to establish structure-activity relationships (SAR) for derivatives in antimicrobial or anti-inflammatory applications?

  • Methodological Answer :
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity with MIC values against S. aureus .
  • In Vivo Testing : Zebrafish models assess anti-inflammatory efficacy (e.g., TNF-α suppression) with dose-response curves .

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